2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-(2-aminoethyl)-6-(2-chlorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-4-2-1-3-9(10)11-5-6-12(17)16(15-11)8-7-14/h1-6H,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREOKDYWJNQGBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its unique structural features, including an aminoethyl side chain and a chlorophenyl substituent. This compound's potential biological activities are of significant interest for therapeutic applications, although specific literature on its biological effects remains limited.
The compound has the following chemical characteristics:
- Molecular Formula : C12H12ClN3O
- Molecular Weight : 249.69 g/mol
- CAS Number : 2098138-71-5
Structure-Activity Relationship (SAR)
The presence of both an aminoethyl group and a chlorophenyl substituent is believed to enhance the biological activity and specificity of this compound towards certain receptors. Structurally similar compounds have shown various biological activities, which may provide insights into the expected effects of this compound.
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 4-(4-Chlorophenyl)-6-methylpyridazin-3(2H)-one | Structure | Antihypertensive |
| 5-(1-Piperazinyl)-4-methylpyridazin-3(2H)-one | Structure | Adrenoceptor antagonist |
| 4-Methyl-6-(phenyl)pyridazin-3(2H)-one | Structure | Cardiovascular effects |
While specific studies on the mechanisms of action for this compound are scarce, related compounds in the pyridazinone class have demonstrated various biological mechanisms. For instance, some derivatives exhibit:
- Antitumor activity through inhibition of DNA replication.
- Binding affinity to various receptors, potentially influencing signaling pathways relevant to therapeutic outcomes.
Biological Activities
Research indicates that dihydropyridazinones can exhibit a range of biological activities depending on their substituents. Some potential activities include:
- Antitumor Properties : Similar compounds have shown significant tumor cell inhibition rates by blocking DNA transcription and replication processes.
- Receptor Binding : Interaction studies suggest that these compounds may bind to multiple receptor types, which could lead to diverse pharmacological effects.
- Electrophilic Aromatic Substitution : The chlorophenyl group may facilitate chemical reactions that enhance the compound's bioactivity.
Case Studies and Research Findings
Research surrounding structurally related compounds provides valuable context for understanding the potential effects of this compound:
- Antitumor Activity : A study on dihydropyrimidinones showed that certain derivatives could inhibit tumor cell lines effectively, suggesting a similar potential for pyridazinone derivatives like our compound .
- Binding Studies : Investigations into related compounds have utilized techniques such as spectroscopy and isothermal titration calorimetry (ITC) to determine binding constants with DNA, indicating possible intercalative binding modes that could be relevant for therapeutic applications .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups : The 2-chlorophenyl group in the target compound likely enhances electrophilicity and target binding compared to electron-donating groups (e.g., 4-methoxyphenyl in ). This is supported by the potent CDC25B inhibition (IC₅₀: 0.82 µM) observed in structurally related 2-chlorophenyl-containing compounds .
Aminoethyl Side Chain: The 2-aminoethyl group improves aqueous solubility and bioavailability relative to unsubstituted analogs (e.g., ). However, bulkier substituents like cyclohexylmethyl () may reduce membrane permeability.
Heterocyclic Variations : Substitution with thienyl or furan groups () alters electronic properties but often results in lower potency compared to chlorophenyl derivatives, possibly due to reduced π-π stacking interactions.
Preparation Methods
Starting Materials and Key Intermediates
- 6-Methylpyridazinone Derivatives : Commercially available 6-methylpyridazinone serves as a common starting point for substitution at the 6-position.
- 2-Chlorophenyl Substituent Introduction : The 2-chlorophenyl group is introduced typically via aromatic substitution reactions or condensation with appropriate aromatic aldehydes.
- 2-(2-Aminoethyl) Side Chain : This moiety is incorporated through alkylation or nucleophilic substitution steps, often via intermediates such as bromoethyl derivatives or through Mannich-type reactions involving formaldehyde and ammonia.
Synthetic Route Overview
Based on literature precedent for related pyridazinone derivatives:
Formation of the Dihydropyridazinone Core :
The dihydropyridazinone ring is synthesized by cyclization of γ-keto acid derivatives or hydrazine derivatives with appropriate carbonyl compounds.Introduction of the 6-(2-Chlorophenyl) Group :
This is achieved by condensation of the dihydropyridazinone intermediate with 2-chlorobenzaldehyde under basic conditions (e.g., KOH), forming a 6-substituted intermediate.Alkylation at the 2-Position :
The 2-position is functionalized by alkylation with ethyl bromoacetate to form esters, which are subsequently hydrolyzed to carboxylic acids.Conversion to the 2-(2-Aminoethyl) Derivative :
The carboxylic acid intermediate undergoes activation (e.g., via ethyl chloroformate in the presence of triethylamine) to form mixed anhydrides, which then react with ethylenediamine or ammonia derivatives to yield the 2-(2-aminoethyl) substituent.Final Purification and Characterization :
The target compound is purified by standard methods such as recrystallization or chromatography and characterized by spectroscopic techniques (NMR, IR, MS).
Alternative Synthetic Methods
Mannich Reaction :
The Mannich reaction involving formaldehyde and ammonia or primary amines can be used to introduce the aminoethyl side chain directly onto the pyridazinone ring.Nucleophilic Substitution :
Halogenated intermediates (e.g., 2-chloro or 2-bromo derivatives) can be subjected to nucleophilic substitution with ethylenediamine to introduce the aminoethyl group.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization to dihydropyridazinone core | γ-keto acid + hydrazine derivatives, reflux in suitable solvent | 70-85 | Base catalysis often used |
| Condensation with 2-chlorobenzaldehyde | KOH, reflux in ethanol or toluene | 65-80 | Knoevenagel-type condensation |
| Alkylation with ethyl bromoacetate | Ethyl bromoacetate, K2CO3, DMF, room temperature | 60-75 | Ester formation |
| Hydrolysis to carboxylic acid | NaOH, aqueous reflux | 80-90 | Alkaline hydrolysis |
| Activation and amidation | Ethyl chloroformate, triethylamine, THF; then ethylenediamine | 55-70 | Formation of amide with aminoethyl side chain |
| Purification | Recrystallization or chromatography | — | Purity >95% by HPLC |
Summary Table of Key Synthetic Steps
| Synthetic Step | Reaction Type | Key Reagents | Conditions | Yield Range (%) |
|---|---|---|---|---|
| Dihydropyridazinone ring formation | Cyclization | γ-keto acid, hydrazine | Reflux, base catalysis | 70-85 |
| 6-Position substitution | Knoevenagel condensation | 2-Chlorobenzaldehyde, KOH | Reflux in ethanol/toluene | 65-80 |
| 2-Position alkylation | Alkylation | Ethyl bromoacetate, K2CO3, DMF | RT | 60-75 |
| Ester hydrolysis | Hydrolysis | NaOH, aqueous | Reflux | 80-90 |
| Amide formation | Amidation | Ethyl chloroformate, triethylamine, ethylenediamine | THF, RT | 55-70 |
This detailed preparation methodology for this compound is based on established synthetic routes for dihydropyridazinone derivatives with aryl and aminoalkyl substitutions. The outlined procedures reflect optimized conditions reported in the literature and provide a comprehensive framework for the synthesis of this compound with good yields and purity. Further optimization may be possible by exploring one-pot synthesis strategies and alternative mild reagents to enhance efficiency and environmental compatibility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one, and how can purity be optimized?
- Methodology : The compound can be synthesized via condensation reactions between substituted pyridazinone precursors and aminoethyl moieties. For example, periodate oxidation of intermediates followed by Schiff base formation (as seen in analogous dihydropyridazinone syntheses) may improve yield . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is advised. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Analyze /-NMR spectra for characteristic peaks: the 2-chlorophenyl group (δ ~7.4–7.6 ppm, aromatic protons) and the dihydropyridazinone ring (δ ~6.8–7.2 ppm for C-H and δ ~160–170 ppm for carbonyl) .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns (e.g., N–H···O interactions in the pyridazinone ring) .
- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H] .
Q. What are the key challenges in maintaining stability during storage or experimental use?
- Methodology : Stability studies under varying conditions (pH, temperature, light) are critical. For example, store lyophilized samples at -20°C in amber vials to prevent photodegradation. Monitor decomposition via TLC or LC-MS over time, noting hydrolytic cleavage of the aminoethyl group under acidic conditions .
Advanced Research Questions
Q. How does the 2-chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Compare kinetic data (e.g., rate constants via UV-Vis spectroscopy) with analogs lacking the chloro group. The electron-withdrawing effect of Cl enhances electrophilicity at the pyridazinone ring’s C-6 position, facilitating nucleophilic attack (e.g., by amines or thiols). DFT calculations (B3LYP/6-31G*) can model charge distribution and predict reactive sites .
Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive derivatives)?
- Methodology :
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 2-chlorophenyl with fluorophenyl) and test activity against Gram-positive/-negative bacteria (MIC assays) .
- Membrane permeability assays : Use fluorescence-based techniques (e.g., SYTOX Green uptake) to assess whether inactivity stems from poor cellular uptake .
- Molecular docking : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) to identify steric or electronic mismatches .
Q. How can computational modeling predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?
- Methodology :
- ADMET prediction : Use tools like SwissADME to calculate logP (lipophilicity), polar surface area, and P-glycoprotein substrate likelihood. The aminoethyl group may enhance solubility but reduce BBB penetration due to hydrogen bonding .
- MD simulations : Model interactions with lipid bilayers (CHARMM-GUI) to estimate permeability coefficients .
Q. What are the mechanistic implications of the compound’s tautomeric equilibria in solution?
- Methodology :
- pH-dependent NMR : Monitor tautomerization (e.g., keto-enol forms) by tracking proton shifts in D₂O/CD₃OD mixtures.
- UV-Vis titration : Identify pKa values using absorbance changes at λ ~270 nm (pyridazinone ring transitions) .
Key Considerations for Researchers
- Synthetic Reproducibility : Document reaction conditions (temperature, solvent purity) meticulously, as dihydropyridazinones are sensitive to moisture .
- Data Validation : Cross-reference spectral data with structurally characterized analogs (e.g., 5-acetyl-4-(2-chlorophenyl) derivatives ).
- Ethical Compliance : Adhere to institutional guidelines for handling chlorinated aromatic compounds, given potential toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
